N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide
Description
N-(2-chlorophenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative characterized by a 6-oxopyridazinone core substituted with a 4-methoxyphenyl group at position 3 and a butanamide chain terminating in a 2-chlorophenyl moiety. Pyridazinones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and CNS-modulating effects .
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c1-28-16-10-8-15(9-11-16)18-12-13-21(27)25(24-18)14-4-7-20(26)23-19-6-3-2-5-17(19)22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUDFAHDJCJVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs can be categorized based on modifications to the pyridazinone core, substituents, and amide side chains. Key comparisons are outlined below:
Table 1: Structural Comparison of Pyridazinone Derivatives
Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s butanamide chain and methoxyphenyl group likely enhance membrane permeability compared to shorter-chain analogs like 8a (acetamide) .
- In contrast, chlorophenyl substituents (e.g., in 6h) introduce electron-withdrawing effects, altering charge distribution .
- Metabolic Stability : Thioether-containing derivatives (e.g., 8a) exhibit prolonged half-lives due to reduced oxidative metabolism, whereas the target compound’s methoxy group may undergo demethylation .
Research Findings and Implications
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